4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
Description
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O5S/c1-12-18(19(25-30-12)14-5-2-3-6-15(14)22)20(27)29-17-10-28-13(9-16(17)26)11-31-21-23-7-4-8-24-21/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFBUGNAFRGKPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,3-diketone.
Introduction of the Pyrimidin-2-ylthio Group: This step involves the nucleophilic substitution of a halogenated pyrimidine with a thiol group.
Construction of the Isoxazole Ring: This can be done via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Final Coupling: The final step involves coupling the pyran and isoxazole intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidin-2-ylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its ability to interact with specific enzymes or receptors could make it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrimidin-2-ylthio group could be involved in binding to metal ions or other cofactors, while the isoxazole ring might participate in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The table below compares the target compound with structurally analogous molecules from the literature:
Key Observations:
Core Structure Variations :
- The target’s 4H-pyran core differs from tetrahydropyrimidines (e.g., ) and dihydropyridines (), impacting conjugation and planarity. Pyran derivatives exhibit higher rigidity compared to saturated pyrimidines.
Substituent Effects: The pyrimidinylthio group in the target contrasts with thiadiazole-thio () or piperazinylmethyl () substituents. Sulfur-linked heterocycles enhance π-π interactions but vary in steric demand and electronic profiles.
Synthetic Strategies :
- Multi-component reactions (e.g., Biginelli-type syntheses in ) and metal-mediated rearrangements () are common for pyrimidine/pyran derivatives. The target’s synthesis likely combines these approaches.
Research Findings and Data
While direct biological or physicochemical data for the target compound are unavailable in the provided evidence, insights can be extrapolated from analogs:
- Pyrimidinones: Derivatives with chlorophenyl groups exhibit anti-hypertensive and antibacterial activity .
- Isoxazole-Pyran Hybrids : Mo(CO)6-mediated syntheses () yield stable, crystalline products, suggesting the target may share similar crystallinity.
- Thioether Linkages : Compounds with sulfur bridges (e.g., ) show enhanced metabolic stability compared to oxygen analogs.
Biological Activity
The compound 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate , also referred to as ML221 , has garnered attention for its potential biological activities, particularly as an antagonist of the apelin receptor (APJ). This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₁N₃O₆S |
| Molecular Weight | 385.35 g/mol |
| CAS Number | 877636-42-5 |
| Purity | ≥99% |
| Storage Conditions | Sealed in dry, 2-8°C |
ML221 functions primarily as an apelin receptor antagonist , exhibiting selective inhibition with IC50 values of 0.70 μM in cAMP assays and 1.75 μM in β-arrestin assays. It displays over a 37-fold selectivity for the APJ receptor compared to the angiotensin II type 1 (AT1) receptor, indicating its potential for targeted therapeutic applications without significant off-target effects .
Antiproliferative Effects
Research has indicated that ML221 may inhibit cell proliferation in various cancer cell lines. In vitro studies suggest its role in reducing cell viability through modulation of the apelin/APJ signaling pathway, which is implicated in cancer progression and metastasis .
Cardiovascular Implications
The apelin/APJ system plays a critical role in cardiovascular homeostasis. ML221's antagonistic properties may provide therapeutic avenues for managing cardiovascular diseases by modulating this pathway. Studies have shown that inhibition of the apelin/APJ axis can decrease cholangiocarcinoma growth, highlighting its potential role in cancer therapy .
Anti-inflammatory Properties
Preliminary investigations suggest that ML221 may possess anti-inflammatory effects, potentially through its action on the APJ receptor. This could be relevant for conditions characterized by chronic inflammation, although further studies are necessary to elucidate these mechanisms fully .
Case Studies and Research Findings
- Cell-Based Assays : In a study by Maloney et al., ML221 was characterized as a potent antagonist of the APJ receptor through high-throughput screening methods. The compound showed no significant binding to other GPCRs, confirming its specificity .
- Cancer Research : Hall et al. demonstrated that antagonism of the apelin/APJ axis using ML221 resulted in reduced growth rates of cholangiocarcinoma cells, suggesting a novel approach to cancer treatment targeting this pathway .
- In Vivo Studies : While most findings are based on in vitro assays, ongoing research aims to explore the pharmacokinetics and therapeutic efficacy of ML221 in animal models to better understand its biological activity and potential clinical applications .
Q & A
Q. What strategies are recommended for optimizing the multi-step synthesis of this compound?
The synthesis of this compound involves multi-step reactions, including nucleophilic substitutions, coupling reactions, and esterifications. Key considerations include:
- Stepwise optimization : Prioritize isolating intermediates to monitor purity via HPLC or TLC .
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in pyrimidine-thioether formation, as demonstrated in analogous syntheses .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reaction rates for thioether linkages, while lower temperatures (40–60°C) reduce side reactions in esterification steps .
Q. Which analytical techniques are most effective for structural characterization?
- X-ray crystallography : Resolve the 3D conformation of the pyran-isoxazole core and confirm stereochemistry .
- Spectroscopic methods :
- ¹H/¹³C NMR : Assign signals for the pyrimidine-thioether (δ 2.8–3.2 ppm for SCH₂) and isoxazole carbonyl (δ 165–170 ppm) .
- HRMS : Validate molecular weight (±2 ppm accuracy) to distinguish between isobaric intermediates .
Q. How should initial biological screening be designed to assess potential bioactivity?
- Assay selection : Prioritize antimicrobial (e.g., Staphylococcus aureus MIC assays) and anti-inflammatory (COX-2 inhibition) models based on structural analogs .
- Dosage ranges : Test 1–100 µM concentrations, adjusting for solubility using DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects?
-
Variable substituents : Compare halogenated aryl groups (e.g., 2-chlorophenyl vs. 4-fluorobenzoate) to assess electronic effects on bioactivity .
-
Core modifications : Introduce methyl or methoxy groups to the pyran ring to study steric impacts on target binding .
-
Table: Substituent Effects on Bioactivity
Substituent (R) Bioactivity Trend (vs. Parent) Reference 2-Fluorophenyl ↑ Anticancer (HeLa IC₅₀) 4-Chlorophenyl → Antimicrobial 4-Methoxyphenyl ↓ Solubility, ↑ COX-2 inhibition
Q. What methodologies address low yields in pyrimidine-thioether coupling reactions?
- Catalyst optimization : Replace Pd(PPh₃)₄ with Pd(OAc)₂/XPhos to enhance turnover in sterically hindered environments .
- Protecting groups : Use tert-butyldimethylsilyl (TBS) protection for hydroxyl groups to prevent side reactions during coupling .
Q. How can discrepancies in biological assay data be resolved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
